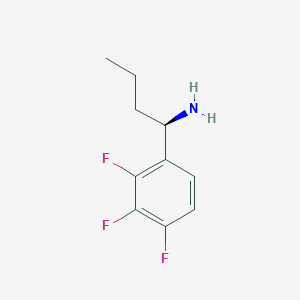![molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is an organic compound with the molecular formula C5H11N3S It is a derivative of thiourea, characterized by the presence of a dimethylamino group and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea can be synthesized through the condensation reaction of dimethylamine and methylisothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+(CH3)2NH→CH3NHC(=S)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated thiourea derivatives.
Aplicaciones Científicas De Investigación
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The dimethylamino and methylidene groups play a crucial role in its binding affinity and specificity. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes such as proteases and kinases.
Signal Transduction: Modulation of signaling pathways through enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1-[(1E)-(dimethylamino)methylidene]-3-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-benzylthiourea: Similar structure but with a benzyl group instead of a methyl group.
Uniqueness
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H11N3S |
|---|---|
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
Clave InChI |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
SMILES isomérico |
CNC(=S)/N=C/N(C)C |
SMILES canónico |
CNC(=S)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)

![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
